molecular formula C21H23N3O4S B2791035 Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-37-8

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2791035
M. Wt: 413.49
InChI Key: DSXWBJBNLZSFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves the reaction of starting materials to form the final product. The synthesis pathway should be designed in a way that maximizes yield and minimizes the number of steps involved in the reaction.

Starting Materials
2-methyl-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3-carboxylic acid, thionyl chloride, allylamine, 2-amino-2-oxoethane-1-sulfonic acid, triethylamine, acetic anhydride, sodium cyanide, dimethylformamide, ethyl acetate, sodium bicarbonate, wate

Reaction
The first step involves the conversion of 2-methyl-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3-carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of triethylamine as a catalyst., The acid chloride is then reacted with allylamine to form the corresponding amide., The amide is then reacted with 2-amino-2-oxoethane-1-sulfonic acid in the presence of acetic anhydride to form the corresponding sulfonamide., The sulfonamide is then reacted with sodium cyanide in the presence of dimethylformamide to form the corresponding nitrile., The nitrile is then reacted with ethyl acetate in the presence of sodium bicarbonate and water to form the final product, Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate.

properties

IUPAC Name

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-10-28-21(26)18-13(3)24-20(29-12-17(23)25)16(11-22)19(18)14-6-8-15(9-7-14)27-5-2/h4,6-9,19,24H,1,5,10,12H2,2-3H3,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXWBJBNLZSFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

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